(2,5-Dichlorophenyl)(phenyl)methanol
Overview
Description
“(2,5-Dichlorophenyl)(phenyl)methanol” is a chemical compound with the molecular formula C7H6Cl2O . It belongs to the categories of aromatic heterocycles, alcohols, primary alcohols, aromatic cyclic structures, and aryl halides .
Molecular Structure Analysis
The molecular structure of “(2,5-Dichlorophenyl)(phenyl)methanol” consists of a phenyl ring attached to a methanol group, with two chlorine atoms attached to the phenyl ring . The InChIKey for this compound is LCEIGNVIDJNUGF-UHFFFAOYSA-N .Scientific Research Applications
Catalysis and Organic Synthesis
A notable application is in the catalyzed tandem aza-Piancatelli rearrangement/Michael reaction , where furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol. This process, facilitated by In(OTf)3 in acetonitrile at room temperature, yields 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This methodology is highlighted by its low catalyst loading, faster reaction times, and high selectivity, demonstrating the compound's utility in facilitating complex organic transformations (B. Reddy et al., 2012).
Photocatalytic Oxidation
In photocatalytic studies, 2,4-dichlorophenol (2,4-DCP) oxidation by CdS in various pH conditions was explored, showing how photocatalytic oxidation processes could be tailored by adjusting environmental conditions. Though not directly involving (2,5-Dichlorophenyl)(phenyl)methanol, such research on dichlorophenol derivatives underscores the broader relevance of chlorinated phenyl compounds in environmental chemistry and photocatalysis (Walter Z. Tang & C. Huang, 1995).
Reaction Mechanisms and Intermediates
The photochemistry of chlorophenols was investigated to understand the generation and reactivity of aryl cations and carbene intermediates in methanol and trifluoroethanol (TFE). This research demonstrates the compound's role in generating highly reactive intermediates under specific conditions, which could be exploited for synthetically useful reactions, showcasing the mechanistic intricacies involved in photodehalogenation processes of chlorophenol derivatives (I. Manet et al., 2006).
properties
IUPAC Name |
(2,5-dichlorophenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEZPOVNYSYUFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(phenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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